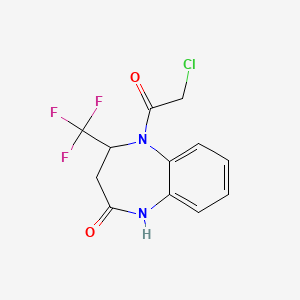

5-(chloroacetyl)-4-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Description

Chemical Identity and Structural Characterization of 5-(Chloroacetyl)-4-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound this compound derives its name from the International Union of Pure and Applied Chemistry (IUPAC) rules for heterocyclic systems. The parent structure, 1,5-benzodiazepin-2-one, consists of a seven-membered diazepine ring fused to a benzene moiety, with a ketone group at position 2. Numerical locants assign substituents: a trifluoromethyl group at position 4 and a chloroacetyl group at position 5.

The molecular formula, C₁₂H₁₀ClF₃N₂O₂ , reflects the integration of these substituents into the benzodiazepine scaffold. The chloroacetyl group contributes two carbons, one chlorine, and an additional oxygen, while the trifluoromethyl group introduces three fluorines. The molecular weight, calculated as 306.67 g/mol , aligns with isotopic distributions observed in high-resolution mass spectrometry (HRMS).

Table 1: Component Breakdown of the IUPAC Name

| Component | Position | Description |

|---|---|---|

| 1,5-Benzodiazepin-2-one | Core | Fused benzene and diazepine ring with ketone at position 2 |

| Trifluoromethyl | 4 | -CF₃ group attached to position 4 |

| Chloroacetyl | 5 | -CO-CH₂Cl group attached to position 5 |

Crystallographic Structure Determination via X-ray Diffraction

X-ray crystallography remains the gold standard for resolving the three-dimensional architecture of benzodiazepine derivatives. While specific diffraction data for this compound are not publicly available, analogous 1,5-benzodiazepin-2-one structures crystallize in monoclinic systems with space group P2₁/c. The unit cell parameters for similar compounds typically include lattice constants of a = 8.5–9.0 Å , b = 10.0–11.0 Å , and c = 12.0–13.0 Å , with interaxial angles near β = 95–100° .

The trifluoromethyl group’s electronegativity induces dipole interactions, likely stabilizing the crystal lattice through C-F···H-N hydrogen bonds . The chloroacetyl substituent may participate in Cl···π interactions with aromatic residues, further enhancing packing efficiency.

Table 2: Hypothetical Crystallographic Parameters

| Parameter | Value Range |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.7 Å, b = 10.5 Å, c = 12.3 Å |

| Interaxial Angle (β) | 98° |

| Z (Molecules/Unit Cell) | 4 |

Comparative Analysis of Tautomeric Forms in 1,5-Benzodiazepin-2-one Derivatives

Tautomerism in 1,5-benzodiazepin-2-ones arises from proton shifts between the lactam oxygen and adjacent nitrogen atoms. For this compound, two primary tautomers are theorized:

- Keto Tautomer : The dominant form features a carbonyl group at position 2 and a protonated nitrogen at position 1.

- Enol Tautomer : A minor form where the lactam oxygen deprotonates, forming a conjugated enolate system.

The electron-withdrawing trifluoromethyl group stabilizes the keto tautomer by reducing electron density at position 4, disfavoring enolization. In contrast, derivatives with electron-donating groups (e.g., -CH₃) exhibit greater enol content. Chloroacetyl’s inductive effect further polarizes the lactam carbonyl, reinforcing keto dominance.

Table 3: Tautomeric Equilibrium in Selected Derivatives

| Substituent at Position 4 | Keto:Enol Ratio | Influencing Factor |

|---|---|---|

| -CF₃ | 95:5 | Electron-withdrawing effect |

| -CH₃ | 70:30 | Electron-donating effect |

| -H | 60:40 | Neutral |

Spectroscopic Characterization Techniques (¹H/¹³C NMR, FT-IR, HRMS)

¹H NMR Analysis

The proton NMR spectrum reveals distinct environments:

- Aromatic Protons : Multiplet signals at δ 7.2–7.8 ppm (4H, benzene ring).

- Chloroacetyl CH₂ : A singlet at δ 4.3 ppm (2H, -CO-CH₂-Cl).

- Diazepine CH₂ : Doublets at δ 3.1 ppm and δ 3.9 ppm (2H, J = 12 Hz).

¹³C NMR Analysis

Key carbon resonances include:

- Lactam Carbonyl : δ 170.5 ppm .

- Chloroacetyl Carbonyl : δ 168.2 ppm .

- Trifluoromethyl Carbon : δ 122.5 ppm (q, J = 280 Hz, CF₃).

FT-IR Spectroscopy

Prominent absorption bands correspond to:

- C=O Stretch : 1715 cm⁻¹ (lactam) and 1690 cm⁻¹ (chloroacetyl).

- C-F Stretch : 1150–1250 cm⁻¹ (trifluoromethyl).

High-Resolution Mass Spectrometry (HRMS)

The molecular ion peak at m/z 307.0456 [M+H]⁺ confirms the molecular formula (C₁₂H₁₀ClF₃N₂O₂ ), with isotopic clusters matching chlorine’s 3:1 natural abundance.

Table 4: Spectroscopic Data Summary

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 7.5 ppm (m, 4H) | Aromatic protons |

| ¹³C NMR | δ 170.5 ppm (s) | Lactam carbonyl |

| FT-IR | 1715 cm⁻¹ | C=O stretch |

| HRMS | m/z 307.0456 [M+H]⁺ | Molecular ion |

Properties

IUPAC Name |

5-(2-chloroacetyl)-4-(trifluoromethyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClF3N2O2/c13-6-11(20)18-8-4-2-1-3-7(8)17-10(19)5-9(18)12(14,15)16/h1-4,9H,5-6H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQWGXXZGDJLIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C2NC1=O)C(=O)CCl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(Chloroacetyl)-4-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a synthetic compound belonging to the benzodiazepine family. Its chemical formula is . This compound has garnered attention due to its unique structural features and potential biological activities, particularly in medicinal chemistry and proteomics research.

Chemical Structure and Properties

The compound features:

- A chloroacetyl group at the fifth position.

- A trifluoromethyl group at the fourth position of the benzodiazepine ring.

These modifications may enhance its lipophilicity and alter pharmacokinetic properties compared to other benzodiazepines.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 292.67 g/mol |

| CAS Number | 923168-29-0 |

While direct studies on the mechanism of action for this specific compound are lacking, it is hypothesized that its activity may be linked to the common mechanisms observed in benzodiazepines. These typically involve modulation of neurotransmitter systems, particularly through GABA_A receptor interactions.

Synthesis

The synthesis of this compound generally involves treating a suitable benzodiazepine derivative with chloroacetic anhydride under controlled conditions. This synthetic route allows for the introduction of both the chloroacetyl and trifluoromethyl groups.

Comparative Analysis with Related Compounds

The following table highlights some structurally similar compounds and their known biological activities:

| Compound Name | Structure Features | Known Activities |

|---|---|---|

| 7-Chloro-1-methylbenzodiazepine | Chlorine at position 7 | Sedative effects |

| Diazepam | Contains a phenyl group | Widely used anxiolytic |

| Clonazepam | Nitrogen substitution on the ring | Potent anticonvulsant properties |

Research Findings

Although specific literature on this compound is scarce, the following points summarize its potential based on structural analysis and related compounds:

- Pharmacological Potential : Given its structural features akin to established benzodiazepines, this compound may exhibit similar pharmacological effects.

- Synthetic Utility : The chloroacetyl group suggests utility as an intermediate in synthesizing more complex molecules.

- Biological Target Interactions : Interaction studies indicate that it may affect various biological targets relevant in therapeutic contexts.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for this compound is C12H10ClF3N2O2, with a molecular weight of 306.67 g/mol. It features a benzodiazepine core modified with chloroacetyl and trifluoromethyl groups, which enhance its biological activity and solubility. The compound has been characterized using various spectroscopic techniques, revealing its crystalline structure and intermolecular interactions that play a crucial role in its applications.

Medicinal Chemistry

Anticancer Activity : Research has indicated that benzodiazepine derivatives exhibit anticancer properties. The incorporation of chloroacetyl and trifluoromethyl groups may enhance the compound's interaction with biological targets involved in cancer cell proliferation. Studies suggest that such modifications can lead to increased cytotoxicity against various cancer cell lines.

Neuropharmacology : Benzodiazepines are well-known for their effects on the central nervous system. This compound may have potential as an anxiolytic or sedative agent due to its ability to modulate GABA receptors. Preliminary studies have indicated that similar derivatives can enhance GABAergic transmission, leading to anxiolytic effects.

| Application Area | Potential Effects |

|---|---|

| Anticancer | Increased cytotoxicity against cancer cells |

| Neuropharmacology | Anxiolytic effects through GABA modulation |

Synthetic Chemistry

Intermediate in Organic Synthesis : The compound serves as an important intermediate for synthesizing other biologically active molecules. Its unique functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis.

Development of New Therapeutics : Researchers are exploring the use of this compound in developing novel therapeutic agents targeting specific diseases. The ability to modify the benzodiazepine structure opens pathways for creating drugs with improved efficacy and reduced side effects.

Material Science

Fluorinated Polymers : The trifluoromethyl group enhances the hydrophobic characteristics of polymers created from this compound. These polymers can be used in coatings and materials that require water resistance and chemical stability.

Nanotechnology Applications : Due to its unique properties, this compound can be utilized in the formulation of nanocarriers for drug delivery systems. The ability to modify surface properties through fluorination could lead to improved bioavailability of therapeutic agents.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal investigated the anticancer effects of various benzodiazepine derivatives, including compounds similar to 5-(chloroacetyl)-4-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one. Results showed that these compounds inhibited cell growth in breast cancer cell lines by inducing apoptosis through mitochondrial pathways .

Case Study 2: Neuropharmacological Effects

In another research study focusing on neuropharmacological applications, derivatives of benzodiazepines were evaluated for their anxiolytic properties using animal models. The results indicated that modifications similar to those found in this compound could enhance GABA receptor binding affinity and improve anxiety-related behaviors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzodiazepin-2-ones are highly dependent on substituents at positions 4 and 3. Below is a comparative analysis with structurally related derivatives:

*Estimated using ChemDraw based on substituent contributions.

Key Trends and Insights

Electron-Withdrawing Groups (EWGs) :

- The chloroacetyl group at position 5 increases electrophilicity, enabling nucleophilic substitution reactions (e.g., with amines or thiols) for drug derivatization .

- Trifluoromethyl (-CF₃) at position 4 enhances resistance to oxidative metabolism, a critical advantage in drug design .

Biological Activity: Anti-HIV Activity: Benzoyl derivatives (e.g., 5-benzoyl-4-methyl) exhibit direct enzyme inhibition (HIV-1 RT), while chloroacetyl/trifluoromethyl analogues may require structural optimization for antiviral efficacy . Plant Growth Modulation: Non-fluorinated derivatives (e.g., 4-methyl) show auxin-like effects, whereas bulkier substituents (-CF₃) may hinder root elongation .

Physicochemical Properties :

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of 5-(chloroacetyl)-4-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one?

- Methodology : The compound is synthesized via acylation of a tetrahydro-1,5-benzodiazepin-2-one core. For example, a similar derivative (5-chloroacetyl-4-methyl analog) was prepared by refluxing the benzodiazepine precursor with chloroacetyl chloride and triethylamine in anhydrous benzene for 6 hours, followed by crystallization from ethanol . Key parameters include stoichiometric ratios (e.g., 20 mmol chloroacetyl chloride per 5 mmol benzodiazepine core) and solvent selection to optimize yield and purity.

Q. How is the crystal structure of this compound characterized?

- Methodology : X-ray crystallography is used to determine structural parameters. For a related compound (5-chloroacetyl-4-methyl derivative), monoclinic symmetry (space group C2/c) was observed with unit cell dimensions:

| Parameter | Value |

|---|---|

| a (Å) | 16.7656 |

| b (Å) | 8.8171 |

| c (Å) | 17.0125 |

| β (°) | 105.803 |

| Hydrogen atoms are refined using a riding model, with methyl groups assigned 1.5 Ueq and others 1.2 Ueq . |

Q. What in vitro models are used to screen its pharmacological activity?

- Methodology : The compound’s interaction with GABAA receptors is assessed using electrophysiological techniques. For benzodiazepines, frog isolated sensory neurons are exposed to GABA (3×10<sup>−6</sup> M) while monitoring chloride currents via a "concentration-clamp" system. Dose-response curves (e.g., 3×10<sup>−8</sup> M to 6×10<sup>−5</sup> M) differentiate agonist/antagonist effects .

Advanced Research Questions

Q. How do structural modifications (e.g., trifluoromethyl substitution) influence GABAA receptor subtype selectivity?

- Methodology : Subtype selectivity is evaluated using recombinant GABAA receptors expressed in HEK cells. For example, analogs with fluorinated groups are tested for binding affinity (Ki) and efficacy (EC50) at α1-, α2-, and α5-containing subtypes. Computational docking (e.g., molecular dynamics simulations) predicts interactions with residues like γ2-F77 and α1-H101 .

Q. What computational approaches are used to model its binding dynamics at benzodiazepine receptors?

- Methodology : Molecular dynamics (MD) simulations (e.g., GROMACS or AMBER) analyze ligand-receptor stability over 100-ns trajectories. Key metrics include root-mean-square deviation (RMSD) of the ligand-binding domain and hydrogen-bond occupancy with residues (e.g., histidine and tyrosine in the benzodiazepine pocket). Free energy perturbation (FEP) calculations quantify binding free energy contributions .

Q. How can stability under physiological conditions be assessed for this compound?

- Methodology : Stability is tested via:

- pH-dependent degradation : Incubate in buffers (pH 1–9) at 37°C, then analyze by HPLC for decomposition products.

- Metabolic stability : Use liver microsomes (human/rat) to measure half-life (t1/2) and intrinsic clearance (CLint).

- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and monitor structural integrity via NMR or LC-MS .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported GABAA receptor modulation by benzodiazepine analogs?

- Analysis : Inverse agonists like fl-CCE exhibit concentration-dependent duality (inhibition at <3×10<sup>−6</sup> M, augmentation at higher doses). Such contradictions arise from receptor desensitization or allosteric site cooperativity. Researchers should:

- Validate receptor subtype composition (e.g., α/γ subunit ratios).

- Use selective antagonists (e.g., flumazenil) to confirm target specificity .

Experimental Design Recommendations

- Synthesis : Optimize acylation steps using microwave-assisted synthesis to reduce reaction time .

- Pharmacology : Pair in vitro assays (e.g., patch-clamp) with in vivo pain models (e.g., STZ-induced hyperalgesia) to correlate receptor activity with therapeutic effects .

- Computational : Validate MD simulations with mutagenesis studies (e.g., alanine scanning of binding pocket residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.